molecular formula C22H44O4 B13722576 (3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid

(3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid

Cat. No.: B13722576
M. Wt: 372.6 g/mol
InChI Key: NIMYTNQMVAFHGS-YSTUSHMSSA-N
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Description

(3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid is a chiral compound with significant interest in various scientific fields. This compound features two hydroxyl groups and a hexyl side chain, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid typically involves multi-step organic synthesis. One common method includes the use of stereoselective reduction and protection-deprotection strategies to ensure the correct stereochemistry at the 3 and 5 positions. The reaction conditions often involve the use of catalysts such as boron tribromide (BBr3) and hydrogen bromide (HBr) for demethylation reactions .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce primary alcohols.

Scientific Research Applications

(3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in binding to enzymes and receptors, influencing various biochemical processes. The compound’s stereochemistry is essential for its activity, as it determines the binding affinity and specificity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and interaction profiles compared to similar compounds. Its hexyl side chain and dihydroxy functionality make it particularly versatile for various applications in research and industry.

Properties

Molecular Formula

C22H44O4

Molecular Weight

372.6 g/mol

IUPAC Name

(3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid

InChI

InChI=1S/C22H44O4/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21(24)20(22(25)26)17-15-8-6-4-2/h19-21,23-24H,3-18H2,1-2H3,(H,25,26)/t19-,20?,21-/m0/s1

InChI Key

NIMYTNQMVAFHGS-YSTUSHMSSA-N

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@@H](C(CCCCCC)C(=O)O)O)O

Canonical SMILES

CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)O

Origin of Product

United States

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